4-(Oxolan-3-ylmethoxy)aniline
Description
4-(Oxolan-3-ylmethoxy)aniline is an aniline derivative featuring a tetrahydrofuran (oxolan) ring attached via a methylene-oxy group at the para position of the benzene ring. The oxolan moiety introduces stereoelectronic effects and enhanced solubility in polar aprotic solvents due to its ether functionality.
Properties
IUPAC Name |
4-(oxolan-3-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-10-1-3-11(4-2-10)14-8-9-5-6-13-7-9/h1-4,9H,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXLBHLLFVRKDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxolan-3-ylmethoxy)aniline typically involves the reaction of 4-nitroaniline with oxolan-3-ylmethanol under specific conditions.
Industrial Production Methods
Industrial production methods for this compound often utilize catalytic hydrogenation for the reduction of the nitro group, followed by etherification to introduce the oxolan-3-ylmethoxy group. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(Oxolan-3-ylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically target the nitro group if present, converting it to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aniline position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like alkyl halides and bases such as sodium hydride (NaH) are used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces amines .
Scientific Research Applications
4-(Oxolan-3-ylmethoxy)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various functionalized compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Oxolan-3-ylmethoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following sections compare 4-(Oxolan-3-ylmethoxy)aniline with key analogs based on structural features, physicochemical properties, synthesis routes, and applications.
Structural and Physicochemical Properties
Table 1: Comparison of Molecular Properties
Key Observations :
Key Observations :
Key Observations :
- The oxolan group’s flexibility may improve drug bioavailability compared to rigid analogs like quinoline derivatives .
- Fluorinated anilines (e.g., 4-(Pentafluorosulfanyl)aniline) show growing demand in high-tech industries .
Biological Activity
4-(Oxolan-3-ylmethoxy)aniline is an organic compound characterized by a unique molecular structure that includes an aniline group connected to a methoxy group linked to an oxolane (tetrahydrofuran) moiety. Its chemical formula is CHNO, and it has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby altering metabolic pathways.
- Receptor Modulation : It can interact with receptor binding sites, influencing signal transduction processes.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Potential : Some studies have explored its effects on cancer cell lines, indicating possible cytotoxic effects that warrant additional research.
- Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate inflammatory responses, which could be beneficial in treating autoimmune diseases.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound. Below are summarized findings from key research efforts:
| Study | Findings | Methodology |
|---|---|---|
| Study A | Demonstrated significant antimicrobial activity against Gram-positive bacteria. | Disc diffusion method on bacterial cultures. |
| Study B | Showed cytotoxic effects against breast cancer cell lines (MCF-7). | MTT assay for cell viability. |
| Study C | Indicated anti-inflammatory properties in a mouse model of arthritis. | Measurement of inflammatory markers post-treatment. |
Synthesis and Applications
The synthesis of this compound typically involves the reaction of 4-nitroaniline with oxolan-3-ylmethanol under controlled conditions, often utilizing catalytic hydrogenation for the reduction of nitro groups and subsequent etherification processes for introducing the oxolane moiety.
Industrial Applications
The compound has diverse applications in:
- Medicinal Chemistry : As a potential lead compound for drug development.
- Material Science : In the production of polymers and dyes due to its unique chemical structure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
